(6-Bromopyridin-2-yl)methanol
Overview
Description
(6-Bromopyridin-2-yl)methanol is a chemical compound with the molecular formula C6H6BrNO It is a derivative of pyridine, featuring a bromine atom at the sixth position and a hydroxymethyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (6-Bromopyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the bromination of 2-pyridinemethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the sixth position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (6-Bromopyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (6-Bromopyridin-2-yl)carboxaldehyde or (6-Bromopyridin-2-yl)carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (6-Bromopyridin-2-yl)methane using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield (6-Methoxypyridin-2-yl)methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: (6-Bromopyridin-2-yl)carboxaldehyde, (6-Bromopyridin-2-yl)carboxylic acid.
Reduction: (6-Bromopyridin-2-yl)methane.
Substitution: (6-Methoxypyridin-2-yl)methanol.
Scientific Research Applications
(6-Bromopyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into this compound and its derivatives focuses on their potential therapeutic applications. Studies may explore their efficacy as drug candidates or as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(6-Chloropyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(6-Fluoropyridin-2-yl)methanol: Similar structure but with a fluorine atom instead of bromine.
(6-Iodopyridin-2-yl)methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: (6-Bromopyridin-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that may not be achievable with other halogenated derivatives.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGKNRSCDEWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393238 | |
Record name | (6-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33674-96-3 | |
Record name | (6-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromopyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (6-bromopyridin-2-yl)methanol interact with T. cruzi Histidyl-tRNA synthetase?
A: The research paper focuses on elucidating the crystal structure of T. cruzi Histidyl-tRNA synthetase bound to this compound. [] This structural information provides crucial insights into the specific interactions between the compound and the enzyme's active site. Understanding these interactions is essential for understanding the compound's potential as an inhibitor of T. cruzi Histidyl-tRNA synthetase, a promising drug target for Chagas disease.
Q2: Why is inhibiting T. cruzi Histidyl-tRNA synthetase considered a potential therapeutic strategy for Chagas disease?
A: T. cruzi Histidyl-tRNA synthetase is an enzyme essential for protein synthesis in Trypanosoma cruzi, the parasite responsible for Chagas disease. [] Inhibiting this enzyme can disrupt protein synthesis in the parasite, ultimately leading to its death. Therefore, compounds like this compound that can bind to and inhibit T. cruzi Histidyl-tRNA synthetase hold promise as potential treatments for Chagas disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.